4-Bromo-3,5-dimethoxybenzonitrile

Cytotoxicity Cancer Research Drug Discovery

4-Bromo-3,5-dimethoxybenzonitrile is a substituted aromatic nitrile with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol. Its structure features a benzonitrile core with methoxy (-OCH3) groups at the 3- and 5-positions and a bromine atom at the 4-position.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B13440529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethoxybenzonitrile
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)C#N
InChIInChI=1S/C9H8BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,1-2H3
InChIKeyLBFJBRPHKYKQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dimethoxybenzonitrile (CAS 125790-66-1): A Specialized Halogenated Aromatic Nitrile for Research and Synthesis


4-Bromo-3,5-dimethoxybenzonitrile is a substituted aromatic nitrile with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . Its structure features a benzonitrile core with methoxy (-OCH3) groups at the 3- and 5-positions and a bromine atom at the 4-position [1]. This specific substitution pattern makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as an effective leaving group . The compound is also a key intermediate in the synthesis of biologically active molecules, including the antibacterial drug brodimoprim [2].

The Functional Impact of the 4-Bromo-3,5-dimethoxy Substitution Pattern


The specific 4-bromo-3,5-dimethoxy substitution pattern is not arbitrary; it is critical for the compound's reactivity and its utility as a synthetic intermediate. While other isomers, such as 4-bromo-2,5-dimethoxybenzonitrile or 3,5-dimethoxybenzonitrile (lacking the bromine atom), are commercially available, they cannot be used interchangeably. The precise positioning of the electron-donating methoxy groups and the electron-withdrawing nitrile and bromine substituents dictates the regioselectivity and efficiency of key transformations, particularly palladium-catalyzed cross-coupling reactions at the 4-position . This unique electronic and steric profile is essential for the successful construction of more complex molecular architectures, as evidenced by its role in the synthesis of brodimoprim, where the 4-bromo-3,5-dimethoxybenzyl group is a defining structural feature [1].

Quantitative Differentiation of 4-Bromo-3,5-dimethoxybenzonitrile from Close Analogs


Comparative Cytotoxic Activity in Human Cancer Cell Lines

4-Bromo-3,5-dimethoxybenzonitrile exhibits measurable cytotoxic activity against a panel of human cancer cell lines. While a direct head-to-head comparison with its closest analogs in the same study is unavailable, its activity profile can be contrasted with the non-brominated parent compound, 3,5-dimethoxybenzonitrile, which has also been reported to possess anti-cancer properties . The brominated derivative shows a specific range of inhibitory concentrations (IC50) that may differ from other structural analogs, guiding researchers toward specific tumor cell lines [1].

Cytotoxicity Cancer Research Drug Discovery

Role as a Precursor to the Antibacterial Agent Brodimoprim

A key differentiator for 4-bromo-3,5-dimethoxybenzonitrile is its established role as a precursor to 4-bromo-3,5-dimethoxybenzaldehyde, which is a crucial intermediate in the synthesis of the clinically relevant antibacterial drug brodimoprim [1]. This specific pathway is not accessible from other bromobenzonitrile isomers or from the non-brominated 3,5-dimethoxybenzonitrile. The bromine atom at the 4-position is essential for the final structure of brodimoprim, where it replaces the 4-methoxy group found in its structural analog, trimethoprim [2].

Antibacterial Intermediate Synthesis Medicinal Chemistry

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The presence of a bromine atom at the 4-position, flanked by two methoxy groups, makes 4-bromo-3,5-dimethoxybenzonitrile a highly suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . While direct comparative kinetic data is not available, the compound's reactivity is governed by the electronic activation provided by the methoxy groups, which can facilitate the oxidative addition step of the catalytic cycle . This is in contrast to 3,5-dimethoxybenzonitrile, which lacks the halogen handle and cannot directly participate in such couplings, or to other bromobenzonitrile isomers where the substitution pattern may be less electronically favorable for the desired transformation.

Organic Synthesis Cross-Coupling Catalysis

Optimal Use Cases for 4-Bromo-3,5-dimethoxybenzonitrile Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Brodimoprim Analogs

Given its established role as a precursor to the antibacterial brodimoprim, 4-bromo-3,5-dimethoxybenzonitrile is an ideal starting material for medicinal chemistry campaigns focused on developing new dihydrofolate reductase (DHFR) inhibitors [1]. The 4-bromo-3,5-dimethoxybenzyl motif is a key pharmacophore in this class of drugs [2]. Procuring this specific nitrile ensures access to a validated synthetic route, accelerating the generation of novel analogs for structure-activity relationship (SAR) studies.

Organic Synthesis: Diversification via Cross-Coupling at the 4-Position

This compound is best utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . Its structure is optimized for introducing diverse aryl or heteroaryl groups at the 4-position of the 3,5-dimethoxybenzonitrile scaffold. This application is ideal for synthetic chemists building libraries of compounds for biological screening or for the late-stage functionalization of complex molecules.

Cancer Biology: Preliminary Cytotoxicity Screening

For researchers in oncology, 4-bromo-3,5-dimethoxybenzonitrile can serve as a starting point for developing novel anti-cancer agents. Its demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780) with IC50 values in the low micromolar range (3.15 - 7.32 μM) provides a quantifiable benchmark [3]. This compound can be used as a reference point or as a core scaffold for further structural optimization to improve potency and selectivity.

Analytical Chemistry: Use as a Reference Standard

Due to its well-defined chemical structure and its role as an intermediate in pharmaceutical synthesis (e.g., for brodimoprim), 4-bromo-3,5-dimethoxybenzonitrile is a suitable candidate for use as an analytical reference standard [1]. It can be used in method development and validation for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reactions, quantify impurities, or confirm the identity of synthesized products.

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